FRAX486 -

FRAX486

Catalog Number: EVT-268761
CAS Number:
Molecular Formula: C25H23Cl2FN6O
Molecular Weight: 513.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FRAX486 is a potent, selective, small-molecule inhibitor of group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. [ [], [], [] ] PAKs are serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, survival, motility, and morphology. [ [], [], [], [] ] They are activated by small GTPases, Rac1 and Cdc42, and are often overexpressed in various cancers. [ [], [] ] Due to its inhibitory effect on PAKs, FRAX486 has emerged as a valuable tool in scientific research for investigating the roles of PAKs in various cellular processes and diseases, including cancer, neurological disorders, and fungal infections. [ [], [], [] ]

Overview

FRAX486 is a small-molecule inhibitor specifically targeting P21-activated kinase 2 (PAK2), which plays a critical role in various cellular processes, including cytoskeletal dynamics and cell signaling. It was identified through a high-throughput screening of a kinase-focused small molecule library, demonstrating selectivity for group I PAKs over group II PAKs. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurological disorders.

Source and Classification

FRAX486 is classified as a PAK inhibitor, specifically designed to modulate the activity of PAK2. Its chemical structure is identified as 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-(piperazin-1-yl)phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The compound has been utilized in various preclinical studies to explore its effects on cancer metastasis and neurological conditions such as fragile X syndrome .

Synthesis Analysis

Methods and Technical Details

The synthesis of FRAX486 involved a traditional structure-activity relationship approach. Initial high-throughput screening identified a promising scaffold from over 12,000 compounds, which was further refined to enhance its inhibitory effects on PAK2. The synthesis process typically includes:

  1. Starting Materials: Utilization of specific aromatic compounds and piperazine derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization steps to form the pyrimidine core.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological assays.

Detailed synthetic routes are often documented in medicinal chemistry literature, emphasizing the importance of optimizing yield and purity during the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of FRAX486 is characterized by several functional groups that contribute to its biological activity:

  • Core Structure: Pyrido[2,3-d]pyrimidinone framework.
  • Substituents: A dichlorophenyl group and a piperazine moiety enhance binding affinity to PAK2.

The molecular formula is C20H22Cl2F N5O, with a molecular weight of approximately 426.33 g/mol. The compound's structural data can be visualized using computational chemistry software to analyze its conformational properties and potential interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

FRAX486 primarily acts as an inhibitor of PAK2 through competitive inhibition at the ATP-binding site. The mechanism involves:

  1. Binding: FRAX486 binds to the active site of PAK2, preventing ATP from accessing the site.
  2. Inhibition of Phosphorylation: This inhibition blocks downstream signaling pathways that are critical for cancer cell migration and proliferation.
  3. Impact on Autophagy: By inhibiting PAK2, FRAX486 disrupts autophagic processes by promoting the degradation of specific proteins involved in autophagosome-lysosome fusion, notably STX17 .
Mechanism of Action

Process and Data

The mechanism by which FRAX486 exerts its effects involves several key processes:

  1. Inhibition of PAK2 Activity: By binding to PAK2, FRAX486 inhibits its kinase activity.
  2. Alteration of Cellular Signaling: This leads to reduced activation of pathways associated with cell migration and metastasis.
  3. Regulation of E-Cadherin Levels: The inhibition results in increased levels of E-cadherin, an epithelial marker that suppresses the epithelial-to-mesenchymal transition (EMT), thereby reducing metastatic potential in triple-negative breast cancer cells .

Studies have demonstrated that treatment with FRAX486 can significantly decrease cell migration and invasion in vitro, as well as tumor growth in vivo models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FRAX486 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light.

These properties are crucial for determining the appropriate formulation for biological assays and potential therapeutic applications .

Applications

Scientific Uses

FRAX486 has shown promise in various scientific applications:

  1. Cancer Research: It is primarily studied for its role in inhibiting metastasis in cancers such as triple-negative breast cancer by targeting autophagy pathways.
  2. Neurological Disorders: Research indicates potential benefits in treating fragile X syndrome by ameliorating behavioral phenotypes associated with this genetic disorder .
  3. Cellular Biology Studies: Used as a tool compound to investigate the roles of PAK proteins in cellular signaling pathways.
Introduction to FRAX486 and p21-Activated Kinases (PAKs)

PAKs in Cellular Signaling and Disease Pathogenesis

p21-activated kinases (PAKs) are serine/threonine kinases that function as critical signaling nodes regulating cytoskeletal dynamics, cell proliferation, survival, and motility. The PAK family comprises six isoforms divided into Group I (PAK1–3) and Group II (PAK4–6). Group I PAKs are activated by Rho GTPases (Cdc42, Rac1), triggering phosphorylation cascades that modulate actin polymerization, membrane ruffling, and focal adhesion turnover [3] [5]. Pathologically, PAK1/2/3 are dysregulated in multiple disorders:

  • Oncogenesis: PAK1/2 drive metastasis in triple-negative breast cancer (TNBC) by facilitating epithelial-mesenchymal transition (EMT) and cytoskeletal remodeling [3].
  • Neurodevelopmental Disorders: PAK3 mutations impair dendritic spine maturation, contributing to synaptic deficits in Fragile X syndrome and schizophrenia [10].
  • Multidrug Resistance (MDR): PAK signaling enhances P-glycoprotein (ABCB1) activity, reducing intracellular chemotherapeutic accumulation [2] [7].

Rationale for Targeting PAKs in Neurodevelopmental and Oncological Disorders

Therapeutic targeting of PAKs is justified by their dual roles as disease amplifiers and signaling integrators:

  • Cancer: PAK1/2 overexpression correlates with poor prognosis in TNBC and acute myeloid leukemia (AML). They promote metastasis through cytoskeletal reorganization and sustain survival via autophagy flux [3] [6].
  • Neurological Disorders: PAK3 hyperactivation destabilizes dendritic spines during late adolescence—a critical window for neurodevelopmental pathology [10].
  • MDR: PAK-mediated phosphorylation upregulates ABCB1 transporter efflux capacity, rendering chemotherapy ineffective [7].

FRAX486: Discovery and Pharmacological Significance

FRAX486 (6-(2,4-dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one) emerged from high-throughput screens for allosteric PAK inhibitors. Its design optimized in vivo stability and blood-brain barrier (BBB) penetration [5] [10]. Pharmacologically, it exhibits:

  • Potency: Sub-100 nM IC50 against Group I PAKs (Table 1).
  • Selectivity: >10-fold selectivity for PAK1–3 over PAK4 [1] [8].
  • Therapeutic Versatility: Demonstrated efficacy in in vivo models of cancer, MDR, and neurodevelopmental disorders [2] [3] [10].

Table 1: FRAX486 Inhibitory Profile Against PAK Isoforms

PAK IsoformIC₅₀ (nM)Biological Role
PAK114Cytoskeletal remodeling, EMT promotion
PAK233Survival signaling, autophagy regulation
PAK339Dendritic spine stabilization
PAK4575Actin organization (weakly inhibited)

Data compiled from enzymatic assays [1] [4] [8]

Molecular Pharmacology and Cellular Effects

Properties

Product Name

FRAX486

IUPAC Name

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C25H23Cl2FN6O

Molecular Weight

513.4 g/mol

InChI

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32)

InChI Key

DHKFOIHIUYFSOF-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F

Solubility

Soluble in DMSO, not in water

Synonyms

FRAX486; FRAX-486; FRAX 486.

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.